molecular formula C9H14ClNO B1442623 N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride CAS No. 1332530-98-9

N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride

Cat. No.: B1442623
CAS No.: 1332530-98-9
M. Wt: 187.66 g/mol
InChI Key: PWJIYEMNFPUNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.67. This compound is characterized by the presence of a cyclopropane ring and a furan ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride typically involves the reaction of 5-methyl-2-furylmethanol with cyclopropanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form cyclopropylamines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and acids are employed.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Cyclopropylamines and related compounds.

    Substitution: Halogenated furans and other substituted derivatives.

Scientific Research Applications

N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-furanmethanol: A related compound with similar structural features but different functional groups.

    5-Methylfurfural: Another similar compound with a furan ring and methyl group.

Uniqueness

N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride is unique due to the presence of both a cyclopropane ring and a furan ring, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7-2-5-9(11-7)6-10-8-3-4-8;/h2,5,8,10H,3-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJIYEMNFPUNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride
Reactant of Route 5
N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.